molecular formula C16H11N3O6 B3129362 3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one CAS No. 339023-56-2

3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one

Cat. No.: B3129362
CAS No.: 339023-56-2
M. Wt: 341.27 g/mol
InChI Key: OSBTUDPNUNQBFZ-NTEUORMPSA-N
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Description

3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, nitro groups, and an anilino vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by coupling with benzofuran derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical engineering techniques to optimize the reaction conditions and maximize yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly at the anilino and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation may produce various oxidized derivatives.

Scientific Research Applications

3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitro groups and the benzofuran ring play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-nitro-2-(4-aminophenyl)vinyl]-2-benzofuran-1(3H)-one
  • 3-[1-nitro-2-(4-methoxyanilino)vinyl]-2-benzofuran-1(3H)-one
  • 3-[1-nitro-2-(4-chloroanilino)vinyl]-2-benzofuran-1(3H)-one

Uniqueness

3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one is unique due to the presence of multiple nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the benzofuran ring with the nitroanilino vinyl linkage also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3-[(E)-1-nitro-2-(4-nitroanilino)ethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-16-13-4-2-1-3-12(13)15(25-16)14(19(23)24)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,15,17H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBTUDPNUNQBFZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
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3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
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3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
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3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
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3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
Reactant of Route 6
3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one

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